Boiling‑Point Advantage for High‑Temperature Flavour Processes vs. 2‑Furanmethanethiol
The ACD/Labs‑predicted boiling point of 3‑furanmethanethiol is 156.2 ± 15.0 °C at 760 mmHg [REFS‑1], whereas the 2‑isomer (furfuryl mercaptan) boils at 155.0 ± 0.0 °C under the same pressure [REFS‑2]. The 1.2 °C upward shift, although modest, is accompanied by a lower vapour pressure (3.8 vs. 4.0 mmHg) that collectively yields lower headspace volatility at typical food‑processing temperatures.
| Evidence Dimension | Atmospheric boiling point (ACD/Labs predicted, v14.00) |
|---|---|
| Target Compound Data | 156.2 ± 15.0 °C |
| Comparator Or Baseline | 2‑Furanmethanethiol: 155.0 ± 0.0 °C |
| Quantified Difference | Δ = +1.2 °C (target higher) |
| Conditions | ACD/Labs Percepta Platform v14.00; 760 mmHg |
Why This Matters
A higher boiling point and lower vapour pressure reduce aroma flash‑off during thermal processing (e.g., retorting, extrusion), enabling more sustained flavour delivery in finished goods.
